1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide
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Description
1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20F2N4O3S and its molecular weight is 458.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of benzimidazole derivatives, including those similar to the specified compound, involves specific reactions and characterizations. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases from amino-pyrazole carboxamides and their cytotoxicity against various cancer cell lines is an area of active research (Hassan, Hafez, Osman, & Ali, 2015).
- Studies have also been conducted on the synthesis of various benzimidazole carboxamide derivatives and their potential as inhibitors for specific enzymes, showcasing the compound's relevance in medicinal chemistry (Penning et al., 2010).
Anticancer and Antimicrobial Activity
- Benzimidazole derivatives have been studied for their cytotoxic activity against different cancer cell lines, indicating their potential as antileukemic agents (Gowda et al., 2009).
- The antimicrobial activity of various benzimidazole-2-carboxamido derivatives has been investigated, highlighting their potential in treating bacterial infections (Özden, Usta, Altanlar, & Göker, 2011).
Crystal Structure Analysis
- The crystal structure of related compounds is crucial for understanding their biological activity and potential drug applications. Studies have been conducted on the crystal structure of benzimidazole derivatives, which can inform the structural analysis of similar compounds (Lu et al., 2021).
Potential as Radiotracers
- Certain fluorinated benzimidazole derivatives have been synthesized as potential radiotracers for studying cannabinoid receptors, illustrating the compound's applicability in neuroimaging and diagnostics (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3S/c1-4-28-21(30)20-19(14-10-13(31-3)6-8-17(14)27(20)2)26-22(28)32-11-18(29)25-12-5-7-15(23)16(24)9-12/h5-10H,4,11H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWPVZVLHDYAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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